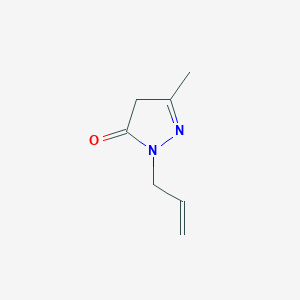![molecular formula C9H6Cl2O4 B8682314 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B8682314.png)
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid is a chemical compound that belongs to the benzodioxane family This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions of the benzodioxane ring, and a carboxylic acid group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid typically involves the chlorination of 1,4-benzodioxan-2-carboxylic acid. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced chemical reactors. The process parameters are carefully monitored to ensure consistent quality and efficiency. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted benzodioxane derivatives with various functional groups.
科学研究应用
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,4-Benzodioxan-2-carboxylic acid: Lacks the chlorine substituents, resulting in different chemical properties and reactivity.
6-Chloro-1,4-benzodioxan-2-carboxylic acid: Contains only one chlorine atom, leading to variations in its chemical behavior.
7-Chloro-1,4-benzodioxan-2-carboxylic acid: Similar to the above, with a single chlorine atom at a different position.
Uniqueness
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid is unique due to the presence of two chlorine atoms, which significantly influence its chemical properties and potential applications. The dual chlorination can enhance its reactivity and interaction with various molecular targets, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C9H6Cl2O4 |
|---|---|
分子量 |
249.04 g/mol |
IUPAC 名称 |
6,7-dichloro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C9H6Cl2O4/c10-4-1-6-7(2-5(4)11)15-8(3-14-6)9(12)13/h1-2,8H,3H2,(H,12,13) |
InChI 键 |
MZOAKOKTRSSQSO-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC2=CC(=C(C=C2O1)Cl)Cl)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














